1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide
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Overview
Description
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide is a complex heterocyclic compound. It features a triazolopyrimidine core, a tetrazole moiety, and an azetidine ring.
Preparation Methods
The synthesis of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide involves multiple steps. One common synthetic route includes the cyclization of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido-pyrimidine-diones in the presence of triethylamine . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as microwave-assisted synthesis and continuous flow chemistry .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the azetidine ring, using reagents like sodium azide or alkyl halides
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to inhibit certain enzymes, while the tetrazole moiety can enhance binding affinity to biological targets. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines and tetrazole derivatives. Compared to these, 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide is unique due to its combination of structural features, which confer enhanced biological activity and specificity . Some similar compounds are:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,3-triazolo[4,5-d]pyrimidines .
Properties
IUPAC Name |
1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-[4-(tetrazol-1-yl)phenyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N11O/c1-2-27-16-14(22-24-27)15(18-9-19-16)26-7-11(8-26)17(29)21-12-3-5-13(6-4-12)28-10-20-23-25-28/h3-6,9-11H,2,7-8H2,1H3,(H,21,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYCLWAPVNNEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=CC=C(C=C4)N5C=NN=N5)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N11O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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